7-tert-Butylisoquinoline-3,5,8(2H)-trione
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Overview
Description
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a tert-butyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to isoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Isoquinoline derivatives with reduced functional groups.
Substitution: Halogenated isoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the tert-butyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
7-Methylisoquinoline-3,5,8(2H)-trione: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is unique due to the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
113681-06-4 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
7-tert-butyl-2H-isoquinoline-3,5,8-trione |
InChI |
InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16) |
InChI Key |
GBGDEVKAAUPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O |
Origin of Product |
United States |
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